2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C17H15Cl2N5OS, and it has a molecular weight of approximately 408.3 g/mol. This compound is classified under the category of triazole derivatives, which are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.
The synthesis of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide typically involves several key steps:
These reactions are often conducted under controlled conditions to optimize yield and purity. The final product can be purified using crystallization techniques.
The molecular structure of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide features:
The structural data indicates that this compound may exhibit interesting intermolecular interactions due to its polar and non-polar regions.
| Property | Value |
|---|---|
| Molecular Formula | C17H15Cl2N5OS |
| Molecular Weight | 408.3 g/mol |
| InChI Key | OSUMXYFBSKPAAY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
The chemical reactivity of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide can be analyzed through its potential reactions:
These reactions are crucial for understanding the compound's stability and reactivity in biological systems .
The mechanism of action for 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide likely involves:
Quantitative assessments such as IC50 values may be determined during pharmacological studies to evaluate its efficacy against specific targets.
These properties are essential for determining the compound's suitability for various applications in research and medicine.
The potential applications of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide include:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2